molecular formula C19H28N4OS B12774209 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine CAS No. 102688-87-9

4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine

Cat. No.: B12774209
CAS No.: 102688-87-9
M. Wt: 360.5 g/mol
InChI Key: PZYTXMZSCUURBY-UHFFFAOYSA-N
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Description

4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a hexylamino group attached to a diazaphenothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps. One common method includes the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions often require the use of dry solvents and anhydrous potassium carbonate at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine has been studied for its potential neurotropic activity . It has shown promise in modulating neurological pathways, making it a candidate for further research in the treatment of neurological disorders. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for drug development.

Mechanism of Action

The mechanism of action of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors and ion channels, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but its neurotropic effects suggest potential therapeutic applications in neurology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its specific combination of functional groups and its potential neurotropic activity. Unlike other similar compounds, it has a unique diazaphenothiazine core that contributes to its distinct chemical and biological properties.

Properties

CAS No.

102688-87-9

Molecular Formula

C19H28N4OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-hexyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine

InChI

InChI=1S/C19H28N4OS/c1-5-6-7-8-9-20-13-10-19(2,3)11-14-16(13)25-18-15(23-14)17(24-4)21-12-22-18/h12,23H,5-11H2,1-4H3

InChI Key

PZYTXMZSCUURBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C

Origin of Product

United States

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